4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide
Overview
Description
4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide is an organic compound that features a benzamide core with a propyl group at the 4-position and a pyridin-4-yl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-propylbenzoic acid and 4-pyridylethylamine.
Amide Bond Formation: The carboxylic acid group of 4-propylbenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The propyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Major Products
Oxidation: 4-propylbenzoic acid derivative.
Reduction: 4-propyl-N-[1-(piperidin-4-yl)ethyl]benzamide.
Substitution: Nitro or halogen-substituted derivatives of this compound.
Scientific Research Applications
4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as Rho-associated kinase (ROCK1), which is implicated in cardiovascular diseases and certain cancers.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide involves its interaction with molecular targets such as ROCK1. By inhibiting ROCK1, the compound can modulate various cellular processes, including smooth muscle contraction and cell migration. This inhibition is achieved through binding to the active site of the enzyme, preventing its phosphorylation activity .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-4-(pyridin-4-yl)benzamide: Similar structure but with an ethyl group instead of a propyl group.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and piperazine/homopiperazine substituents.
Uniqueness
4-propyl-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activity and selectivity for certain molecular targets. Its propyl group and pyridin-4-yl ethyl substituent provide a unique combination of hydrophobic and aromatic interactions that can be exploited in drug design .
Properties
IUPAC Name |
4-propyl-N-(1-pyridin-4-ylethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-4-14-5-7-16(8-6-14)17(20)19-13(2)15-9-11-18-12-10-15/h5-13H,3-4H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBNIBXGUCNLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264644 | |
Record name | 4-Propyl-N-[1-(4-pyridinyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-17-6 | |
Record name | 4-Propyl-N-[1-(4-pyridinyl)ethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959240-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Propyl-N-[1-(4-pyridinyl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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